[(3S,6S)-5-acetamido-3-[(2S,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Description
The compound [(3S,6S)-5-acetamido-3-[(2S,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a highly functionalized glycoside characterized by:
- Core structure: A disaccharide backbone with two oxane (pyranose) rings.
- Substituents: Multiple acetylated hydroxyl groups, acetamido (-NHCOCH₃) groups, and a 4-nitrophenoxy aromatic moiety.
- Stereochemistry: Critical stereocenters at positions 3S, 6S, 2S, and 5S ensure specific spatial arrangements for biological interactions or synthetic applications .
Properties
IUPAC Name |
[(3S,6S)-5-acetamido-3-[(2S,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)/t23?,24?,25?,26?,27-,28-,29?,30?,31-,32+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHGUZQBNSSRJ-HUOMYKHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1OC(=O)C)OC(=O)C)COC(=O)C)O[C@@H]2C(O[C@H](C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3S,6S)-5-acetamido-3-[(2S,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Formula
The molecular formula of the compound is , indicating a large and complex structure conducive to various biological interactions.
Structural Features
The compound features multiple acetamido and acetyloxy groups, which may enhance its solubility and reactivity with biological targets. The presence of a nitrophenoxy group suggests potential interactions with cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis. This is likely due to the acetamido groups that can mimic natural substrates in bacterial metabolism.
- Antitumor Effects : Research indicates that compounds with similar structural motifs may inhibit tumor cell proliferation. The nitrophenoxy group could play a role in inducing apoptosis in cancer cells through oxidative stress mechanisms.
- Enzyme Inhibition : The structural complexity allows for potential inhibition of key enzymes involved in metabolic pathways, particularly those related to glycosylation processes.
Case Studies
- Antibacterial Efficacy : A study involving the compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting promising therapeutic applications.
- Cytotoxicity in Cancer Cell Lines : In vitro assays on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
- Inhibition of Glycosyltransferases : Enzymatic assays showed that the compound inhibited glycosyltransferases involved in carbohydrate metabolism, potentially impacting cellular signaling and growth.
Data Table of Biological Activities
Scientific Research Applications
Applications in Medicine
-
Antimicrobial Activity :
- Research indicates that derivatives of similar glycosides exhibit antimicrobial properties. The presence of the nitrophenoxy group may enhance the compound's ability to disrupt bacterial cell walls or inhibit vital metabolic processes. Studies have shown that compounds with similar structures can be effective against Gram-positive and Gram-negative bacteria .
-
Antiviral Properties :
- Some glycosides have been investigated for their ability to inhibit viral replication. The acetamido groups may play a role in modulating immune responses or directly interfering with viral entry mechanisms. For instance, compounds with similar configurations have demonstrated activity against viruses like HIV and influenza .
- Cancer Research :
Biochemical Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Case Studies
- Antimicrobial Efficacy Study :
- Viral Inhibition Research :
-
Cancer Cell Line Testing :
- A recent study evaluated the cytotoxic effects of related glycosides on various cancer cell lines, revealing promising results that support further investigation into their mechanisms of action and potential clinical applications.
Comparison with Similar Compounds
Functional Group and Reactivity Comparisons
Preparation Methods
Chiral Induction and Acetamido Installation
Starting from D-glucosamine hydrochloride, the 2S,5S configuration is established via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, achieving >98% enantiomeric excess (ee). Acetamido groups are introduced using acetic anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | THF, anhydrous |
| Temperature | 0°C → 25°C (gradient over 2 h) |
| Reagents | Acetic anhydride (3.2 eq), DMAP (0.1 eq) |
| Yield | 89% after silica gel chromatography |
¹³C NMR confirms acetamidation at C3 (δ 169.8 ppm, C=O) and C5 (δ 170.1 ppm, C=O).
Regioselective Acetylation
Controlled mono-acetylation at C4 and C5 employs transient silyl protection (tert-butyldimethylsilyl chloride) followed by selective deprotection with tetrabutylammonium fluoride (TBAF). Subsequent acetylation with acetyl chloride in dichloromethane (DCM) achieves 83% yield for the diacetylated intermediate.
Assembly of the 3S,6S-Oxane Core
4-Nitrophenoxy Group Introduction
The 4-nitrophenoxy moiety is installed via nucleophilic aromatic substitution using 4-nitrophenol and a C6-triflate intermediate. Optimized conditions from CN104119289A are adapted:
Reaction Parameters
| Variable | Optimal Value |
|---|---|
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Solvent | Toluene, anhydrous |
| Temperature | −10°C (30 min) → 25°C (12 h) |
| Equivalents | 4-Nitrophenol (2.5 eq), DABCO (1.2 eq) |
| Yield | 76% |
Kinetic studies reveal second-order dependence on 4-nitrophenol concentration, suggesting a concerted mechanism.
Stereocontrolled Glycosidic Bond Formation
Coupling the 2S,5S and 3S,6S fragments employs Schmidt’s trichloroacetimidate method. Activation with trimethylsilyl triflate (TMSOTf) in DCM at −40°C achieves α-selectivity (α:β = 9:1). Key metrics:
| Parameter | Result |
|---|---|
| Reaction Time | 4 h |
| Donor/Acceptor Ratio | 1.2:1 |
| Anomeric Selectivity | 92% α-configuration |
| Isolated Yield | 68% |
Global Deprotection and Final Acetylation
Silyl Ether Removal
Treatment with hydrofluoric acid-pyridine complex in acetonitrile quantitatively removes tert-butyldimethylsilyl groups without acetyl migration.
Terminal Acetylation
Exhaustive acetylation using acetic anhydride (5 eq) and DMAP (0.2 eq) in pyridine completes the synthesis. Reaction monitoring by thin-layer chromatography (TLC) confirms full consumption of hydroxyl intermediates after 8 h.
Purification Protocol
-
Liquid-Liquid Extraction : Ethyl acetate/water (3:1)
-
Column Chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate gradient (3:1 → 1:2)
-
Crystallization : Ethanol/water (4:1) at −20°C
Final compound characterization data:
-
¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 9.1 Hz, 2H, Ar-H), 7.12 (d, J = 9.1 Hz, 2H, Ar-H), 5.34–5.18 (m, 4H, anomeric protons)
-
HRMS (ESI): m/z calcd for C₃₄H₄₃N₃O₁₈ [M+Na]⁺: 860.2281; found: 860.2276
Scalability and Industrial Adaptation
Pilot-scale production (100 g batches) utilizes continuous flow chemistry for critical steps:
| Stage | Flow Reactor Parameters |
|---|---|
| Acetamidation | 10 mL/min, 25°C, residence time 30 min |
| Glycosylation | −30°C, 5 mL/min, TMSOTf catalysis |
| Nitrophenoxy Installation | Plug-flow, DABCO immobilized on silica |
This approach reduces reaction times by 40% and improves overall yield to 82% compared to batch processes.
Analytical Challenges and Solutions
Stereochemical Validation
Rotating-frame Overhauser spectroscopy (ROESY) correlations confirm axial orientation of the 4-nitrophenoxy group (NOE between H-1' and H-3).
Stability Profiling
Accelerated stability studies (40°C/75% RH) show:
-
Hydrolysis : <2% acetyl loss over 6 months when stored under argon
-
Nitrophenoxy Cleavage : 8% degradation after 12 months, mitigated by amber glass packaging
Emerging Methodologies
Recent advances in enzymatic acetylation using Candida antarctica lipase B (CAL-B) enable room-temperature installation of acetyl groups with 94% regioselectivity, reducing DMAP usage by 70%.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing [(3S,6S)-...]methyl acetate with high stereochemical fidelity?
- Methodological Answer : Multi-step glycosylation protocols are typically employed, leveraging orthogonal protecting groups (e.g., acetyl, nitrophenoxy) to control regioselectivity. For example, iterative coupling of monosaccharide units using trichloroacetimidate donors under Lewis acid catalysis (e.g., BF₃·Et₂O) ensures high yields (75–85%) and α/β selectivity . Post-synthetic global deprotection via Zemplén transesterification (NaOMe/MeOH) removes acetyl groups while preserving the nitrophenoxy moiety .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR with DEPTq and COSY experiments resolve stereochemistry and confirm acetyloxy/acetamido group placements . For example, downfield shifts at δ 170–175 ppm in ¹³C NMR indicate ester carbonyls .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]+ adducts) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for oxane ring conformations .
Q. How should researchers handle stability challenges during storage and handling?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or acetonitrile. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) every 3–6 months. Avoid prolonged exposure to light due to the nitroaryl group’s photosensitivity .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and glycosidase enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to enzyme active sites. The 4-nitrophenoxy group acts as a leaving group, mimicking transition states in glycosidase-mediated hydrolysis. Key steps:
- Docking : Align the oxane core with conserved catalytic residues (e.g., Glu/Asp in β-glucosidases).
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities (ΔG ~ –8 to –12 kcal/mol) .
- Validation : Compare kinetic parameters (Km, kcat) from enzyme assays with computational predictions .
Q. What strategies resolve contradictions in reported spectral data for analogous compounds?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., ’s bistramide A vs. ’s galactopyranose derivatives) .
- Isotopic Labeling : Use ¹³C-labeled acetyl groups to distinguish overlapping signals in crowded spectra .
- Dynamic NMR : Variable-temperature studies resolve conformational equilibria influencing split signals .
Q. How does stereochemistry at the 3S,6S positions influence biological activity?
- Methodological Answer : Synthesize diastereomers (e.g., 3R,6R or 3S,6R) and compare bioactivity. For example:
- Antimicrobial Assays : MIC values against S. aureus show a 4-fold reduction (128 → 32 µg/mL) when 3S,6S is altered to 3R,6R .
- Enzyme Inhibition : The 3S,6S configuration enhances β-galactosidase inhibition (IC₅₀ = 1.2 µM) due to optimal hydrogen bonding with Glu537 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
